(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid
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Description
(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.266. The purity is usually 95%.
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Biological Activity
Overview
(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid is a complex organic molecule with a molecular formula of C13H15NO4 and a molecular weight of 249.26 g/mol. Its structure includes a propanoic acid backbone, an enamido group, and a methoxy-substituted phenyl ring, which may enhance its biological activity through increased lipophilicity and membrane permeability.
Structural Characteristics
The compound's unique stereochemistry and functional groups contribute to its potential pharmacological effects. The methoxy group on the phenyl ring is particularly noteworthy as it can influence interactions with biological targets, potentially leading to various therapeutic applications.
Property | Details |
---|---|
Molecular Formula | C13H15NO4 |
Molecular Weight | 249.26 g/mol |
IUPAC Name | (2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI Key | WUVZUPQRHXCIKE-QRJSTWQJSA-N |
Biological Activity
Research suggests that compounds similar in structure to this compound exhibit a range of biological activities, including:
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, similar to other amino acid derivatives with phenolic moieties.
- Analgesic Properties : Potential analgesic effects have been noted, which could be attributed to its interaction with pain receptors.
- Anticancer Activity : Preliminary studies indicate that this compound might disrupt cancer cell proliferation through mechanisms involving estrogen receptor modulation.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its ability to bind to specific receptors and enzymes may play a critical role in its biological effects. For example, compounds with similar structures have been shown to act as enzyme inhibitors or ligands in various biochemical assays.
Case Studies and Research Findings
- Analgesic and Anti-inflammatory Studies : A study demonstrated that related compounds exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential use in treating inflammatory diseases.
- Anticancer Research : In silico studies have indicated that this compound might interact with estrogen receptors, potentially leading to reduced tumor growth in hormone-sensitive cancers.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties against oxidative stress in neuronal cell lines, indicating the potential for developing treatments for neurodegenerative diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Methoxyphenylalanine | Similar amino acid structure | Antioxidant properties |
(S)-2-Amino-3-(4-methoxyphenyl)propanoic acid | Contains an amino group and propanoic acid | Anti-inflammatory effects |
(E)-3-(4-Methoxyphenyl)acrylic acid | Enamido structure without amino functionality | Antimicrobial activity |
(R)-2-[3-(4-Methylphenyl)prop-2-enamido]propanoic acid | Similar propanoic acid structure | Potential analgesic effects |
Properties
IUPAC Name |
(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9(13(16)17)14-12(15)8-5-10-3-6-11(18-2)7-4-10/h3-9H,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVZUPQRHXCIKE-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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